1-(Furan-2-yl)-3-methoxypropan-1-amine

描述

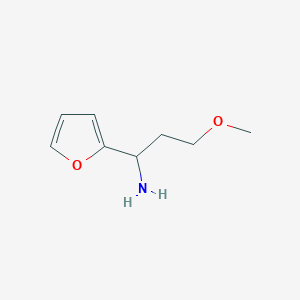

1-(Furan-2-yl)-3-methoxypropan-1-amine is a secondary amine featuring a furan-2-yl substituent at position 1 and a methoxy group at position 3 of the propane backbone. This compound is primarily utilized as a building block in organic synthesis, particularly for constructing heterocyclic frameworks or bioactive molecules . Its furan moiety imparts distinct electronic properties, while the methoxy group enhances solubility and influences steric interactions.

属性

IUPAC Name |

1-(furan-2-yl)-3-methoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-10-6-4-7(9)8-3-2-5-11-8/h2-3,5,7H,4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWJBLPYJJGYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-3-methoxypropan-1-amine typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Attachment of the 3-Methoxypropan-1-Amine Group: This step involves the nucleophilic substitution reaction where the furan ring is reacted with 3-methoxypropan-1-amine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.

Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to purify the final product.

化学反应分析

Types of Reactions

1-(Furan-2-yl)-3-methoxypropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Furan-2-carboxylic acid.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted amine derivatives.

科学研究应用

Medicinal Chemistry Applications

- Antidepressant Activity : Research has indicated that compounds similar to 1-(Furan-2-yl)-3-methoxypropan-1-amine can exhibit antidepressant-like effects. A study highlighted the importance of the furan moiety in enhancing serotonin receptor affinity, which is crucial for developing new antidepressants .

- Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as Parkinson's disease and depression. Its structure allows it to act on various receptors, including serotonin and dopamine receptors, which are vital in these conditions .

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation. The furan ring is known for its role in various anticancer agents, making this compound a candidate for further investigation in oncology .

Material Science Applications

- Polymer Synthesis : this compound can be utilized as a monomer in the synthesis of novel polymers. The incorporation of furan units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for advanced material applications.

- Organic Electronics : Due to its electronic properties, this compound can be explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furan ring contributes to charge transport properties, which are essential for efficient device performance .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antidepressant development | Enhanced serotonin receptor affinity |

| Neurological disorder treatment | Interaction with neurotransmitter systems | |

| Anticancer properties | Inhibition of cancer cell proliferation | |

| Material Science | Polymer synthesis | Improved thermal stability |

| Organic electronics | Enhanced charge transport properties |

Case Studies

- Antidepressant Research : A study published in a peer-reviewed journal demonstrated that compounds with structural similarities to this compound exhibited significant antidepressant-like effects in animal models, suggesting a pathway for further drug development .

- Polymer Applications : Research conducted on the polymerization of furan-based monomers indicated that incorporating this compound into polymer chains resulted in materials with superior mechanical properties compared to traditional polymers .

作用机制

The mechanism of action of 1-(Furan-2-yl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interacting with specific receptors in the body to modulate biological responses.

Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

Signal Transduction: Modulating signal transduction pathways to influence cellular processes.

相似化合物的比较

Comparative Data Table

Key Findings and Implications

Methoxy groups enhance solubility but may reduce membrane permeability compared to halides like chlorine .

Steric and Conformational Influences :

- Propan-1-amine vs. propan-2-amine positioning alters steric accessibility of the amine group, impacting interactions with biological targets .

- Branched chains (e.g., butenyl in ) increase flexibility but reduce metabolic stability .

Applications :

- The target compound is primarily a synthetic intermediate, while analogues like 3-MeOMA and benzofuran derivatives have documented roles in pharmacology .

Safety Considerations :

- Chlorophenyl and oxadiazole derivatives may pose higher toxicity risks (e.g., acute oral toxicity, skin irritation) compared to furan-based amines .

生物活性

1-(Furan-2-yl)-3-methoxypropan-1-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Structure and Composition

- Chemical Formula : CHN O

- Molecular Weight : 155.196 g/mol

- CAS Number : [not provided in the search results]

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with methoxypropylamine under controlled conditions. The specific methodologies may vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution or condensation reactions.

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through interactions with specific receptors and enzymes. Notably, the compound is believed to act as a selective antagonist for certain G-protein-coupled receptors (GPCRs), particularly the P2Y receptor, which plays a crucial role in mediating cellular responses to extracellular ATP.

Pharmacological Effects

- Antagonistic Activity : Studies have shown that this compound can effectively inhibit ATP-induced responses in human bronchial epithelial cells, suggesting its potential use in treating respiratory conditions related to inflammation and fibrosis .

- Anticancer Potential : The modulation of P2Y receptor activity has been linked to reduced tumor metastasis in animal models, highlighting the compound's potential as an antimetastatic agent .

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may also exert beneficial effects on neuronal health .

Study 1: P2Y Receptor Antagonism

A study conducted on the effects of various antagonists on P2Y receptors revealed that this compound displayed significant inhibition of ATPγS-induced mucin secretion at concentrations as low as 10 μM. This suggests a promising therapeutic avenue for diseases characterized by excessive mucin production, such as asthma .

Study 2: In Vivo Efficacy

In vivo studies utilizing mouse models have shown that administration of this compound resulted in notable reductions in tumor cell migration and proliferation. These findings support its potential application in cancer therapy, particularly in targeting metastatic pathways .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(Furan-2-yl)-3-methoxypropan-1-am | P2Y receptor antagonist | Inhibition of ATP signaling |

| AR-C118925 | High-affinity P2Y antagonist | Similar pathway modulation |

| Moellendorffiline | Antiproliferative | Inhibition of cellular growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。